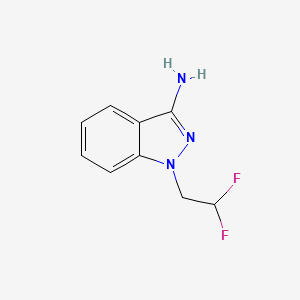

1-(2,2-difluoroethyl)-1H-indazol-3-amine

Descripción

Significance of Heterocyclic Indazole Frameworks in Pharmaceutical Sciences

Heterocyclic compounds are fundamental to the field of medicinal chemistry, with statistics indicating that over 85% of all biologically active chemical entities contain a heterocyclic ring. ontosight.ai These structures are integral components of numerous natural products, vitamins, and, most importantly, pharmaceutical drugs. ontosight.ainih.gov The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties, such as modulated solubility, lipophilicity, polarity, and the capacity for hydrogen bonding. ontosight.ai These characteristics are crucial for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates. ontosight.ai

The indazole framework, a nitrogen-containing heterocycle, is recognized as a "privileged scaffold" in drug discovery. nih.gov This designation is due to its ability to bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities. nih.gov Indazole derivatives have been successfully developed into drugs with applications spanning various therapeutic areas, including oncology, inflammation, and neurology. google.comuni.lu Marketed drugs and clinical candidates containing the indazole core validate its importance; examples include:

Pazopanib: A multi-targeted tyrosine kinase inhibitor used in cancer therapy. nih.gov

Entrectinib: An inhibitor of anaplastic lymphoma kinase (ALK) for cancer treatment. nih.gov

Niraparib: A PARP1/PARP2 inhibitor for certain types of cancer. nih.gov

Benzydamine: A non-steroidal anti-inflammatory drug (NSAID). nih.gov

Granisetron: A serotonin (B10506) 5-HT3 receptor antagonist used as an anti-emetic. nih.gov

The widespread success of these molecules underscores the indazole moiety's role as a cornerstone in the development of modern therapeutics. uni.lu

The 1H-Indazol-3-amine Motif as a Privileged Scaffold for Chemical Biology Studies

Within the broader class of indazoles, the 1H-indazol-3-amine substructure is a particularly effective and widely utilized motif in medicinal chemistry. uni.lubldpharm.com This specific arrangement has been identified as an effective "hinge-binding" fragment, a critical feature for inhibitors of protein kinases, which are a major class of drug targets, especially in oncology. uni.lu The 3-amino group can form crucial hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, providing a strong anchor point for the inhibitor. semanticscholar.org

The therapeutic potential of this scaffold is exemplified by its presence in several potent kinase inhibitors. nih.gov For instance, in the structure of Linifanib, a multi-targeted tyrosine kinase inhibitor, the 1H-indazol-3-amine core binds effectively to the hinge region of the target kinase. uni.lu Similarly, this motif is a key component of inhibitors targeting Fibroblast Growth Factor Receptors (FGFRs), Bcr-Abl, and pan-Pim kinases. nih.govresearchgate.netnih.gov The versatility of the 3-amino group also allows for extensive chemical modification, enabling chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds. researchgate.net The demonstrated success and adaptability of the 1H-indazol-3-amine core have cemented its status as a privileged scaffold for designing targeted therapies and chemical probes for biological investigation. uni.lubldpharm.com

Research Landscape of 1-(2,2-Difluoroethyl)-1H-indazol-3-amine within Indazole Chemistry

The compound 1-(2,2-difluoroethyl)-1H-indazol-3-amine represents a specific iteration of the valuable 1H-indazol-3-amine scaffold, distinguished by the presence of a 2,2-difluoroethyl group at the N-1 position of the indazole ring. While extensive, dedicated studies on the biological activity of this exact molecule are not widely published in peer-reviewed literature, its significance lies in its role as a key synthetic intermediate or building block for the creation of more complex, biologically active molecules.

The introduction of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The difluoroethyl group, in particular, can serve as a bioisosteric replacement for other functional groups and can favorably modulate the electronic properties of the parent molecule. The appearance of the 2,2-difluoroethyl substituent in patent literature highlights its utility in the design of novel therapeutics. For example, this moiety is listed as a potential component in compounds designed as antiviral agents and kinase inhibitors, indicating its perceived value by medicinal chemists in the pharmaceutical industry. google.comgoogle.com

The primary role of 1-(2,2-difluoroethyl)-1H-indazol-3-amine is therefore as a specialized reagent that combines the proven hinge-binding capabilities of the 1H-indazol-3-amine core with the advantageous physicochemical properties conferred by the difluoroethyl group. Its availability allows researchers to readily incorporate this dual-function motif into larger, more elaborate drug candidates.

Table 1: Physicochemical Properties of 1-(2,2-Difluoroethyl)-1H-indazol-3-amine

Data sourced from PubChem and commercial supplier databases. uni.lubldpharm.com

Compound Index

Table 2: List of Chemical Compounds Mentioned

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2,2-difluoroethyl)indazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N3/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13-14/h1-4,8H,5H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNGPDJTZXOKDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Derivatization Strategies for 1 2,2 Difluoroethyl 1h Indazol 3 Amine

Transformations Involving the 3-Amino Group

The 3-amino group of the indazole ring behaves as a typical aromatic amine, serving as a nucleophile in various bond-forming reactions. Its reactivity allows for the introduction of a wide array of functional groups, significantly modifying the compound's physicochemical properties.

The nucleophilic character of the 3-amino group facilitates straightforward acylation and sulfonylation reactions. These transformations are fundamental in medicinal chemistry for creating amide and sulfonamide linkages, which are prevalent in biologically active molecules.

Acylation is typically achieved by treating 1-(2,2-difluoroethyl)-1H-indazol-3-amine with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acid byproduct. For instance, reaction with chloroacetic anhydride (B1165640) can yield the corresponding 2-chloro-N-(1-(2,2-difluoroethyl)-1H-indazol-3-yl)acetamide, a versatile intermediate for further functionalization nih.gov.

Sulfonylation follows a similar pathway, reacting the amine with a sulfonyl chloride. A notable example is the reaction with cyclopropylsulfonyl chloride. This reaction, usually conducted in a suitable solvent like dichloromethane (B109758) or pyridine at room temperature, yields N-(1-(2,2-difluoroethyl)-1H-indazol-3-yl)cyclopropanesulfonamide. The cyclopropylsulfonamide moiety is a valuable functional group known to impart favorable properties in drug candidates.

| Reactant | Reagent | Product Type | General Conditions |

|---|---|---|---|

| 1-(2,2-difluoroethyl)-1H-indazol-3-amine | Acetyl Chloride (CH₃COCl) | Acetamide (B32628) | Aprotic solvent (e.g., DCM), Base (e.g., Pyridine), 0°C to RT |

| 1-(2,2-difluoroethyl)-1H-indazol-3-amine | Cyclopropylsulfonyl Chloride | Sulfonamide | Aprotic solvent (e.g., DCM), Base (e.g., Pyridine), RT |

| 1-(2,2-difluoroethyl)-1H-indazol-3-amine | Chloroacetic Anhydride | α-Chloroacetamide | Aprotic solvent (e.g., THF), Base (e.g., Na₂CO₃), RT nih.gov |

Further extending the derivatization of the 3-amino group, direct amidation with carboxylic acids can be accomplished using standard peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in combination with activators like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the formation of an amide bond between the indazole amine and a carboxylic acid bohrium.comresearchgate.net. This method is highly versatile, allowing for the coupling of complex carboxylic acid fragments researchgate.net.

Ureation , the formation of urea (B33335) derivatives, is another key transformation. This can be achieved through several synthetic routes organic-chemistry.orgnih.gov. A common method involves the reaction of the 3-aminoindazole with an isocyanate (R-N=C=O) nih.gov. This reaction is typically rapid and high-yielding, providing unsymmetrical ureas. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent like carbonyldiimidazole (CDI) first forms a reactive intermediate, which then reacts with another amine to yield the final urea product nih.gov. Direct reaction of amines with carbon dioxide under specific catalytic conditions can also produce symmetrical ureas rsc.orgpsu.eduunipr.it. The urea linkage is a critical pharmacophore, known for its ability to form strong hydrogen bonds with biological targets nih.gov.

| Reaction Type | Reagents | Product | Key Features |

|---|---|---|---|

| Amidation | Carboxylic Acid, Coupling Agent (e.g., EDC, HATU) | N-Aryl Amide | Mild conditions, broad substrate scope bohrium.com. |

| Ureation (via Isocyanate) | Alkyl or Aryl Isocyanate | N,N'-Disubstituted Urea | Generally high yield, rapid reaction nih.gov. |

| Ureation (via CDI) | 1. N,N'-Carbonyldiimidazole (CDI) 2. Second Amine (R₂NH) | Unsymmetrical Urea | Safer alternative to phosgene nih.gov. |

C-H Functionalization and Cross-Coupling Reactions on the Indazole Ring System

The indazole core itself is amenable to functionalization, primarily through palladium-catalyzed cross-coupling reactions on pre-halogenated substrates or, more recently, via direct C-H functionalization. These methods allow for the introduction of aryl, heteroaryl, and alkenyl groups, which are crucial for exploring the structure-activity relationships of indazole-based compounds.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. For the indazole system, this typically involves the reaction of a bromo- or iodo-substituted indazole with a boronic acid or ester in the presence of a palladium catalyst and a base nih.govnih.gov. The C-5 and C-7 positions are common sites for this modification.

For example, a 5-bromo-1-(2,2-difluoroethyl)-1H-indazol-3-amine can be coupled with various aryl or heteroaryl boronic acids. Typical reaction conditions involve a palladium catalyst such as Pd(dppf)Cl₂ ([1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride) or Pd(PPh₃)₄, a base like K₂CO₃ or Cs₂CO₃, and a solvent system such as dimethoxyethane (DME) or dioxane/water, often with heating nih.govnih.govresearchgate.net. These reactions are generally high-yielding and tolerant of a wide range of functional groups on the coupling partner nih.govnih.gov.

Similarly, C-7 arylation can be achieved from a 7-halo-indazole precursor. While less common than C-5 functionalization, methods for C-7 coupling have been developed and are crucial for accessing specific isomers with unique biological profiles nih.govresearchgate.net.

| Position | Substrate | Coupling Partner | Typical Catalyst System | Product |

|---|---|---|---|---|

| C-5 | 5-Bromo-1-(2,2-difluoroethyl)-1H-indazol-3-amine | Arylboronic Acid | Pd(dppf)Cl₂, K₂CO₃, DME nih.govresearchgate.net | 5-Aryl-1-(2,2-difluoroethyl)-1H-indazol-3-amine |

| C-7 | 7-Iodo-1-(2,2-difluoroethyl)-1H-indazol-3-amine | Heteroarylboronic Acid | Pd(OAc)₂, Ligand (e.g., Phenanthroline), K₂CO₃, DMA nih.govdntb.gov.ua | 7-Heteroaryl-1-(2,2-difluoroethyl)-1H-indazol-3-amine |

Direct C-H functionalization has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization (e.g., halogenation) of the substrate. For 1H-indazoles, direct arylation is challenging at the C-3 position but has been successfully demonstrated at other positions, notably C-7 nih.govresearchgate.netmdpi.com. These reactions typically use a palladium catalyst, such as Pd(OAc)₂, often with a specialized ligand like 1,10-phenanthroline, an oxidant, and a base nih.govdntb.gov.uax-mol.com. The regioselectivity can be controlled by the directing effect of substituents on the indazole ring x-mol.com.

Alkenylation of the indazole ring can be accomplished via the Heck reaction, which couples an aryl halide with an alkene wikipedia.orgorganic-chemistry.org. A 5- or 7-bromo-1-(2,2-difluoroethyl)-1H-indazol-3-amine could be reacted with various alkenes (e.g., acrylates, styrenes) using a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base to yield the corresponding C-alkenylated indazole derivative mdpi.comnih.gov. This reaction is a powerful method for introducing vinyl groups, which can serve as handles for further synthetic transformations.

Reactivity of the 2,2-Difluoroethyl Substituent

The 2,2-difluoroethyl group at the N-1 position is generally considered to be a chemically robust substituent under many synthetic conditions. Its primary role is often to modulate the electronic properties and lipophilicity of the molecule, rather than to participate directly in chemical reactions. The strong carbon-fluorine bonds make this group resistant to many reagents used to modify the indazole core and the 3-amino group.

There is limited literature specifically detailing the chemical transformations of the N-(2,2-difluoroethyl) group on an indazole scaffold. However, under certain harsh conditions or with specific reagents, reactivity could potentially be induced. For example, very strong bases might facilitate HF elimination to form a vinyl fluoride (B91410) intermediate, although this is not a common or synthetically useful transformation in this context. The proton on the carbon bearing the two fluorine atoms (Ar-N-CH₂-CHF₂) is acidic and can be deprotonated under specific conditions, potentially allowing for the formation of novel nucleophiles, though this reactivity is not widely exploited for N-heterocycles acs.org.

For most synthetic applications involving 1-(2,2-difluoroethyl)-1H-indazol-3-amine, the difluoroethyl moiety can be regarded as a stable spectator group that enhances the parent molecule's pharmacological profile through its unique electronic and steric properties.

Stability and Potential for Further Fluorine-Mediated Transformations

The stability of the 1-(2,2-difluoroethyl)-1H-indazol-3-amine scaffold is a critical aspect influencing its application in medicinal chemistry and materials science. The introduction of fluorine atoms often enhances metabolic stability and lipophilicity, properties that are highly desirable in drug candidates. organic-chemistry.org The difluoroethyl group at the N1 position of the indazole ring contributes to this enhanced stability. This structural feature is instrumental in reducing susceptibility to cytochrome P450 oxidation, a common metabolic pathway for many organic molecules.

Further fluorine-mediated transformations of the indazole ring system represent a promising avenue for the synthesis of novel derivatives with potentially enhanced biological activities. While direct fluorination of the indazole core has been challenging, recent advancements have demonstrated the feasibility of such reactions. For instance, a metal-free, regioselective C-3 fluorination of 2H-indazoles has been successfully achieved using N-fluorobenzenesulfonimide (NFSI) in water. organic-chemistry.orgacs.org This method proceeds under mild conditions and exhibits a broad substrate scope, suggesting its potential applicability to derivatives like 1-(2,2-difluoroethyl)-1H-indazol-3-amine. organic-chemistry.org Such transformations could introduce additional fluorine atoms at specific positions on the indazole ring, further modulating the compound's electronic properties and biological interactions. The mechanism of these reactions is often proposed to involve radical pathways. organic-chemistry.orgacs.org

Lewis acid-mediated transformations also offer a potential route for modifying fluorine-containing heterocyclic compounds. For example, boron trifluoride has been used to mediate the denitrogenation and cyclization of related N-fluoroalkyl-1,2,3-triazoles to form oxazoles. nih.gov This highlights the potential for employing Lewis acids to induce unique cyclization and rearrangement reactions in fluorine-bearing indazole systems, leading to the generation of diverse chemical scaffolds.

Investigations into Difluorocarbene-Mediated Reactions for Analogue Synthesis

Difluorocarbene (:CF2) is a highly reactive intermediate that serves as a versatile tool for the introduction of the difluoromethyl group into organic molecules. cas.cn Investigations into difluorocarbene-mediated reactions offer a strategic approach for the synthesis of analogues of 1-(2,2-difluoroethyl)-1H-indazol-3-amine. These reactions can be broadly categorized into difluoromethylation of nucleophiles and [2+1] cycloadditions with unsaturated systems. cas.cn

The generation of difluorocarbene can be achieved from various precursors, and its subsequent reaction with nucleophiles, such as the amino group at the C3 position of the indazole ring, could lead to the formation of N-difluoromethylated products. Furthermore, difluorocarbene can react with the aromatic system of the indazole ring, although this is generally less favorable with electron-deficient systems. The electrophilic nature of difluorocarbene means it reacts more readily with electron-rich substrates. cas.cn

The development of new difluorocarbene reagents and reaction conditions continues to expand the scope of these transformations. cas.cn For instance, the use of metal–difluorocarbene species has been proposed in certain transformations, offering alternative reactivity profiles. cas.cn The application of these methods to 1-(2,2-difluoroethyl)-1H-indazol-3-amine could yield a library of novel analogues with modified properties.

Below is a table summarizing potential derivatization strategies for 1-(2,2-difluoroethyl)-1H-indazol-3-amine.

| Strategy | Reagent/Catalyst | Potential Product |

| C-H Fluorination | N-Fluorobenzenesulfonimide (NFSI) | Fluorinated indazole ring |

| Lewis Acid-Mediated Cyclization | Boron Trifluoride Etherate (BF3·OEt2) | Novel fused heterocyclic systems |

| N-Difluoromethylation | Difluorocarbene (:CF2) | N-difluoromethylated indazol-3-amine |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1h Indazol 3 Amine Derivatives Including the 2,2 Difluoroethyl Moiety

Influence of the 2,2-Difluoroethyl Group on Molecular Recognition and Ligand Binding

The introduction of fluorine into drug candidates is a widely used strategy to modulate various physicochemical and pharmacological properties. The 2,2-difluoroethyl group, in particular, offers several advantages in molecular design.

Hydrogen Bonding Capacity : The difluoromethyl group (CF2H) within the 2,2-difluoroethyl moiety can function as a lipophilic hydrogen-bond donor. researchgate.net This unique property allows it to form non-traditional hydrogen bonds with amino acid residues in a binding pocket, potentially increasing ligand affinity and specificity where a traditional hydrogen bond donor like a hydroxyl (-OH) or amino (-NH2) group might be unfavorable.

Metabolic Stability : A primary reason for incorporating fluorinated alkyl groups is to block metabolic oxidation. The C-F bond is significantly stronger than a C-H bond, making the 2,2-difluoroethyl group resistant to cytochrome P450 (CYP) enzyme-mediated metabolism. This often leads to an improved pharmacokinetic profile, including a longer half-life. nih.govnih.gov

Conformational Effects : Fluorine substitution can have a profound impact on the conformational preferences of a molecule. soton.ac.uk The introduction of the 2,2-difluoroethyl group at the N-1 position of the indazole ring can influence the orientation of the entire scaffold within the binding site, potentially locking it into a more favorable conformation for target engagement. This conformational restriction can reduce the entropic penalty of binding, thereby increasing affinity.

Systematic Chemical Modifications and Their Impact on Biological Potency

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of the 1H-indazol-3-amine scaffold. Researchers have systematically explored modifications at the indazole ring and the 3-amino group to enhance properties like enzyme inhibition and cellular potency.

Substitutions on the benzene (B151609) portion of the indazole ring are crucial for modulating potency and selectivity.

C-4 Position : The introduction of substituents at the C-4 position has been explored to improve inhibitory activity. For instance, in a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives, modifications at the C-4 position were investigated to optimize potency against fibroblast growth factor receptor (FGFR). nih.gov The synthesis of compounds like 7-bromo-4-chloro-1H-indazol-3-amine highlights the chemical feasibility of introducing groups at this position for use as building blocks in more complex molecules. chemrxiv.orgchemrxiv.org

C-5 Position : Aromatic ring substitutions at the C-5 position have been a focus for discovering highly active and selective inhibitors. nih.gov In one study, SAR analysis revealed that for a series of 1H-indazole-3-amine derivatives, the presence of a para-fluorine on a phenyl ring substituent at the C-5 position was critical for potent antitumor activity. nih.gov Replacing a 3-fluorophenyl group with a 4-methoxyphenyl (B3050149) or 3,4-dichlorophenyl group at this position led to a significant decrease in inhibitory activity against the K562 chronic myeloid leukemia cell line. nih.gov

C-6 Position : The C-6 position is frequently used to attach larger side chains that can extend into selectivity pockets of target proteins. For example, a series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives were developed as potent FGFR inhibitors. nih.gov Similarly, SAR studies on 3,6-disubstituted indazoles have led to the development of potent hepcidin (B1576463) production inhibitors. chemrxiv.org

C-7 Position : Functionalization at the C-7 position is also a viable strategy. The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, an intermediate for the HIV capsid inhibitor Lenacapavir, demonstrates the importance of this position for generating complex molecular architectures. chemrxiv.orgchemrxiv.org

| Compound ID | R¹ Substituent at C-5 | R² Group at C-3 | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|---|

| 6a | 3-Fluorophenyl | Piperazine (B1678402) acetamide (B32628) | K562 | 5.19 | nih.gov |

| 6b | 4-Methoxyphenyl | Piperazine acetamide | K562 | 18.62 | nih.gov |

| 6q | 3,4-Dichlorophenyl | Piperazine acetamide | K562 | >50 | nih.gov |

| 5k | 4-Fluorophenyl | Mercapto acetamide | Hep-G2 | 3.32 | nih.gov |

The 3-amino group is a key interaction point, typically acting as a hydrogen bond donor to the kinase hinge region. Modifying this group can fine-tune binding affinity and introduce new interaction points.

Acylation and Amide Formation : A common modification is the acylation of the 3-amino group to form an amide. This strategy was employed in the design of 1H-indazole-3-carboxamides as potent blockers of the calcium-release activated calcium (CRAC) channel. researchgate.net SAR studies showed that the regiochemistry of the amide linker was critical; the indazole-3-carboxamide was highly active, whereas its reverse amide isomer was inactive. researchgate.net Similarly, the 1H-indazole-3-amide structure in the drug Entrectinib plays a crucial role in its antitumor activity. researchgate.net

Urea (B33335) and Sulfonamide Formation : Further extensions from the 3-amino position can be achieved by forming urea or sulfonamide linkages. These modifications allow for the introduction of diverse chemical groups that can probe different regions of the ATP-binding pocket, leading to improved potency and selectivity.

Molecular Hybridization and Fragment-Based Design Approaches

Modern drug design often employs sophisticated strategies like molecular hybridization and fragment-based drug design (FBDD) to create novel and effective therapeutic agents.

Molecular Hybridization : This strategy involves combining structural motifs from different known active compounds to create a new hybrid molecule with potentially enhanced or novel activity. A series of 3,5-disubstituted indazole derivatives were designed using a molecular hybridization strategy, combining the indazole core with mercapto acetamide or piperazine acetamide moieties at the C-3 position and various aromatic groups at the C-5 position to generate compounds with antitumor activity. nih.gov

Fragment-Based Drug Design (FBDD) : FBDD starts with identifying small, low-affinity chemical fragments that bind to the target protein, which are then grown or linked together to produce a high-affinity lead compound. The indazole scaffold itself is an excellent fragment for targeting the kinase hinge region. researchgate.net In one FBDD approach, an indazole fragment hit was identified through a biochemical screen and subsequently optimized to yield potent AXL kinase inhibitors. nih.gov This methodology allows for the efficient exploration of chemical space and often leads to leads with superior drug-like properties.

Conformational Analysis and Ligand-Target Interactions

Understanding the three-dimensional binding mode of 1H-indazol-3-amine derivatives is essential for rational drug design. X-ray crystallography and computational modeling provide invaluable insights into these interactions.

Hinge-Binding Fragment : The 1H-indazole-3-amine structure is a well-established and effective hinge-binding fragment. researchgate.net In kinase inhibitors like Linifanib, this moiety forms two crucial hydrogen bonds with the backbone amide and carbonyl groups of a conserved residue (e.g., Met-149 in JNK3) in the kinase hinge region. researchgate.netnih.gov This bidentate interaction anchors the inhibitor in the ATP-binding site.

Conformational Analysis and Induced Fit : X-ray crystal structures of indazole-based inhibitors bound to kinases reveal that the core is overwhelmingly flat, facilitating stacking interactions. nih.govnih.gov The binding often occurs via an "induced fit" mechanism, where the gatekeeper residue of the kinase moves to accommodate the ligand. nih.gov For instance, the crystal structure of an indazole inhibitor (SR-3737) in complex with c-Jun N-terminal kinase 3 (JNK3) shows the indazole N2 and the 3-amino group forming hydrogen bonds with the main-chain atoms of Met-149 in the hinge. nih.gov The substituents on the indazole ring then occupy specific hydrophobic pockets, determining the inhibitor's selectivity profile.

| Compound | Target Kinase | Activity (IC₅₀/EC₅₀) | Binding Interaction Highlight | Source |

|---|---|---|---|---|

| SR-3737 | JNK3 | - | Indazole N2 and 3-amino group form H-bonds with Met-149 hinge residue. | nih.gov |

| Linifanib | Tyrosine Kinases | - | 1H-indazole-3-amine is an effective hinge-binding fragment. | researchgate.net |

| 8r | FLT3-D835Y | 5.64 nM | 1,3,5-substituted phenyl group occupies a hydrophobic pocket. | nih.gov |

Applications of 1 2,2 Difluoroethyl 1h Indazol 3 Amine As a Versatile Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Antiviral Agents

The strategic incorporation of 1-(2,2-difluoroethyl)-1H-indazol-3-amine has been pivotal in the creation of potent antiviral therapeutics, most notably in the fight against human immunodeficiency virus 1 (HIV-1).

The chemical reactivity of the 3-amino group on the indazole ring of 1-(2,2-difluoroethyl)-1H-indazol-3-amine allows for its straightforward derivatization, enabling the construction of larger and more complex molecular architectures. nih.govnih.gov Synthetic strategies often involve amide bond formation, where the amino group is acylated with various carboxylic acids or their derivatives. This approach has been successfully employed in the synthesis of a wide range of indazole-based compounds with potential therapeutic applications. The difluoroethyl group at the 1-position of the indazole ring is a key feature that can enhance the metabolic stability and pharmacokinetic profile of the final drug candidates.

Utility in the Development of Potential Anticancer Agents

The indazole scaffold is a well-established pharmacophore in oncology, and 1-(2,2-difluoroethyl)-1H-indazol-3-amine serves as a valuable starting material for the development of novel anticancer agents, particularly kinase inhibitors.

Derivatives of 1H-indazol-3-amine have been extensively investigated as inhibitors of various protein kinases that are implicated in cancer cell proliferation and survival, such as Fibroblast Growth Factor Receptors (FGFR) and the Bcr-Abl fusion protein. nih.govrsc.orgresearchgate.net The 1H-indazole-3-amine structure is recognized as an effective hinge-binding fragment, crucial for the inhibitory activity of many kinase inhibitors. nih.govresearchgate.net For instance, research has shown that indazole-containing compounds can effectively inhibit FGFR1–3 in the micromolar to nanomolar range. nih.govnih.gov The design and synthesis of these inhibitors often involve the modification of the 1H-indazol-3-amine core to optimize their potency and selectivity. The introduction of the 2,2-difluoroethyl group can be a strategic modification to improve the drug-like properties of these kinase inhibitors.

Below is a table summarizing the inhibitory activities of some indazole-based compounds against FGFR kinases.

| Compound | Target Kinase | IC50 (nM) |

| Compound 2a | FGFR1 | < 4.1 |

| Compound 2a | FGFR2 | 2.0 ± 0.8 |

| Compound 7r | FGFR1 | 2.9 |

| Compound 7n | FGFR1 | 15.0 |

This table presents a selection of data from published research to illustrate the potency of indazole-based FGFR inhibitors. rsc.orgnih.gov

The versatility of the 1-(2,2-difluoroethyl)-1H-indazol-3-amine scaffold lends itself to the design and synthesis of multi-targeting agents, which can simultaneously inhibit multiple signaling pathways involved in cancer progression. researchgate.netuni-muenchen.de By strategically modifying the core structure, researchers can develop compounds that interact with different kinase targets or other cancer-related proteins. This multi-targeted approach can potentially lead to more effective cancer therapies with a reduced likelihood of drug resistance. The modular nature of the synthesis, starting from 1-(2,2-difluoroethyl)-1H-indazol-3-amine, allows for the systematic exploration of different substituents and functionalities to achieve the desired polypharmacological profile. uni-muenchen.de

Enabling Role in Diverse Bioactive Compound Libraries

Beyond its specific applications in antiviral and anticancer drug discovery, 1-(2,2-difluoroethyl)-1H-indazol-3-amine is a valuable component for the construction of diverse bioactive compound libraries. uni-muenchen.deenamine.netenamine.net These libraries are essential tools in high-throughput screening campaigns to identify novel hits for a wide range of biological targets. The indazole core is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. ontosight.airesearchgate.net The inclusion of the 2,2-difluoroethyl group adds another layer of chemical diversity and can lead to the discovery of compounds with unique biological activities and improved pharmacokinetic properties. The ability to readily modify the 3-amino group allows for the generation of a large number of analogs, further expanding the chemical space that can be explored in the search for new medicines. uni-muenchen.de

Advanced Analytical and Computational Approaches in the Research of 1 2,2 Difluoroethyl 1h Indazol 3 Amine

Spectroscopic Characterization for Structural Elucidation

The definitive identification and verification of the synthetic integrity of 1-(2,2-difluoroethyl)-1H-indazol-3-amine rely on a suite of advanced spectroscopic techniques. These methods provide unambiguous evidence of the molecule's structure, purity, and conformation.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for the structural elucidation of organic molecules. diva-portal.orgsemanticscholar.org For 1-(2,2-difluoroethyl)-1H-indazol-3-amine, one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information on the chemical environment of the hydrogen and carbon atoms, respectively. ipb.ptresearchgate.net More advanced two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms within the molecule. The Nuclear Overhauser Effect (NOE) can reveal the spatial proximity between atoms, which is vital for confirming the N-1 substitution pattern of the difluoroethyl group on the indazole ring. diva-portal.orgnptel.ac.in

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for determining the precise molecular weight of the compound, which in turn confirms its elemental composition. nih.govnih.gov By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This technique provides strong evidence for the successful synthesis of the target molecule.

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS is an indispensable tool for verifying the purity of synthetic compounds and for studying their metabolic fate. kuleuven.be The liquid chromatography component separates the target compound from any impurities or starting materials, while the mass spectrometer provides mass information for each separated component. gassnova.nolcms.czshimadzu.com This hyphenated technique is used during synthetic verification to ensure the final product is clean and can be used to monitor the progress of chemical reactions. researchgate.netvliz.be

Table 1: Representative Spectroscopic Data for Structural Elucidation

| Technique | Observation Type | Expected Data for 1-(2,2-difluoroethyl)-1H-indazol-3-amine |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons (ring), CH₂ group, CHF₂ group, NH₂ protons |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons, C3-amine carbon, CH₂ carbon, CHF₂ carbon |

| ¹⁹F NMR | Chemical Shift (δ) | Signals corresponding to the -CHF₂ group |

| HRMS (ESI+) | Exact Mass [M+H]⁺ | Calculated m/z: 198.0837, Found m/z: within 5 ppm error |

| LCMS | Retention Time & Mass | A single major peak with the correct m/z, indicating high purity |

In Silico Modeling and Chemoinformatics

Computational methods are integral to understanding the therapeutic potential of 1-(2,2-difluoroethyl)-1H-indazol-3-amine and its analogues. These in silico approaches accelerate the drug discovery process by predicting molecular interactions and guiding structural modifications. ucl.ac.uk

Ligand-Protein Docking and Molecular Dynamics Simulations

Ligand-Protein Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein target. For indazole derivatives, docking studies are frequently used to understand their binding modes within the active sites of enzymes like kinases or other receptors. researchgate.netbiotech-asia.org The process involves generating multiple conformations of the ligand within the protein's binding pocket and scoring them based on factors like electrostatic interactions, hydrogen bonding, and hydrophobic contacts. biotech-asia.org Studies on similar indazole scaffolds have shown that the 1H-indazole-3-amine structure can act as an effective hinge-binding fragment in kinases. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to study the stability of the predicted ligand-protein complex over time. nih.gov These simulations model the movement of every atom in the system, providing insights into the flexibility of the protein and the ligand, and confirming the stability of key interactions identified in docking studies. mdpi.com For instance, MD simulations can verify that an indazole derivative remains stably bound within the active site of its target protein. nih.gov

Table 2: Representative In Silico Interaction Data for Indazole Analogues

| Target Protein | Key Interacting Residues (Example) | Type of Interaction | Predicted Binding Affinity (Example) |

| VEGFR-2 Kinase | Glu828, Lys826 | Hydrogen Bond | -6.99 kcal/mol |

| c-Kit Tyrosine Kinase | Cys673, Glu640 | Hydrogen Bond, π-π Stacking | High Docking Score |

| Pim-1 Kinase | Glu121, Leu120 | Hinge Binding Interactions | IC₅₀ in nM range |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Analogues

QSAR modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.gov For indazole analogues, QSAR studies help to identify the key structural features (descriptors) that influence their potency. nih.govdistantreader.orgnih.gov These descriptors can include physicochemical properties like lipophilicity (LogP), electronic properties, and steric factors. researchgate.net Once a statistically robust QSAR model is developed, it can be used to predict the activity of newly designed compounds before they are synthesized, thereby prioritizing the most promising candidates. nih.govnih.gov

Virtual Screening and Lead Optimization Strategies

Virtual Screening: This technique involves the computational screening of large chemical libraries to identify potential "hits" that are likely to bind to a specific biological target. nih.gov Ligand-based virtual screening uses a known active molecule to find others with similar properties, while structure-based screening docks library compounds into the target's 3D structure. ugm.ac.id For indazole-based drug discovery, virtual screening can rapidly identify novel scaffolds from vast databases for further investigation. ugm.ac.id

Lead Optimization: After initial hits are identified, lead optimization strategies are employed to improve their pharmacological properties, such as potency, selectivity, and metabolic stability. ucl.ac.uk Computational tools guide this process by predicting how structural modifications will affect binding and other properties. ucl.ac.ukscienceopen.com For example, modifying substituents on the indazole ring can be guided by docking and QSAR models to enhance target affinity and selectivity. nih.gov

Mechanistic Studies of Reactions Involving the Compound

Understanding the mechanisms of the chemical reactions used to synthesize 1-(2,2-difluoroethyl)-1H-indazol-3-amine is crucial for optimizing reaction conditions and maximizing yield and regioselectivity. The key transformation is the N-alkylation of the 1H-indazol-3-amine core.

The indazole ring system has two nitrogen atoms (N-1 and N-2) that can potentially be alkylated. The regioselectivity of this reaction is influenced by several factors, including the nature of the base, the solvent, and the electrophile. beilstein-journals.org Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. beilstein-journals.org

A common mechanism for selective N-1 alkylation involves the use of a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF). The base deprotonates the most acidic proton, which is typically at the N-1 position, to form an indazolide anion. This anion then acts as a nucleophile, attacking the alkylating agent (e.g., 1-bromo-2,2-difluoroethane) in a classic Sₙ2 reaction to yield the N-1 substituted product. The choice of conditions is critical to favor this thermodynamic product over the kinetically favored N-2 isomer. Alternative synthetic routes for forming the indazole ring itself include intramolecular cyclizations of appropriately substituted phenyl precursors. researchgate.netorganic-chemistry.orgorganic-chemistry.org

Q & A

Advanced Research Question

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 15 mg/mL in PBS vs. 2 mg/mL for freebase) while maintaining target affinity .

- Co-solvent Systems : Use 10% DMSO/PEG 400 mixtures for intravenous administration; validate stability via ⁷-day accelerated degradation studies .

- Prodrug Design : Introduce phosphate esters at the amine group, which hydrolyze in serum to release the active compound .

How do structural modifications to the indazole core impact the compound’s mechanism of action?

Advanced Research Question

- N1 Substitution : Adding electron-withdrawing groups (e.g., nitro) at N1 increases selectivity for kinases (IC₅₀ < 50 nM) but reduces solubility .

- C3 Amine Functionalization : Acylation (e.g., acetyl) abolishes activity, while methylene spacers (e.g., –CH₂NH₂) retain potency, suggesting hydrogen-bonding requirements .

- Ring Expansion : Replacing indazole with benzimidazole reduces binding to DHX9 helicase by 80%, highlighting the indazole’s role in π-π stacking .

What computational tools predict the compound’s ADMET properties?

Basic Research Question

- SwissADME : Estimates bioavailability (85% oral) and BBB permeability (logBB = -0.3) using topological polar surface area (TPSA = 45 Ų) .

- Molinspiration : Predicts CYP3A4 inhibition risk (score >0.7) due to the difluoroethyl group’s metabolic resistance .

- Molecular Dynamics (MD) Simulations : Reveal stability in aqueous environments (RMSD <1.5 Å over 100 ns) and ligand-receptor binding free energies (MM-PBSA) .

How can researchers validate target engagement in cellular models?

Advanced Research Question

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts (ΔTₘ ≥4°C) in lysates treated with 10 µM compound .

- Photoaffinity Labeling : Incorporate a photoactivatable azide group to crosslink the compound to DHX9 helicase, followed by click chemistry and MS identification .

- Knockdown/Rescue Experiments : siRNA-mediated DHX9 silencing reduces compound efficacy (e.g., IC₅₀ increases 10-fold), confirming target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.